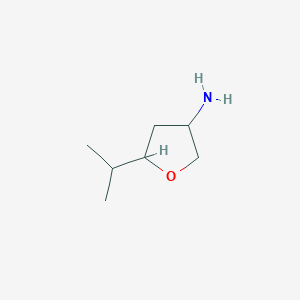
tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride: is a synthetic organic compound that features a pyrazole ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the piperidine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its piperidine moiety is of particular interest due to its presence in many biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety may interact with receptors or enzymes, modulating their activity. The pyrazole ring can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate: The non-hydrochloride form of the compound.
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate: A similar compound lacking the tert-butyl group.
tert-Butyl 1-methyl-1H-pyrazole-5-carboxylate: A related compound without the piperidine moiety.
Uniqueness: tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is unique due to the combination of its pyrazole and piperidine structures. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H24ClN3O2 |
|---|---|
Molecular Weight |
301.81 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-14(2,3)19-13(18)12-9-11(16-17(12)4)10-5-7-15-8-6-10;/h9-10,15H,5-8H2,1-4H3;1H |
InChI Key |
QQGGKORHESWWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)
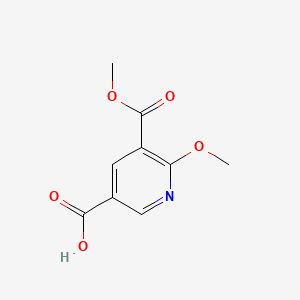

![7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B13469317.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine](/img/structure/B13469323.png)
![[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13469329.png)

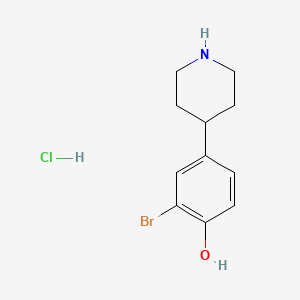
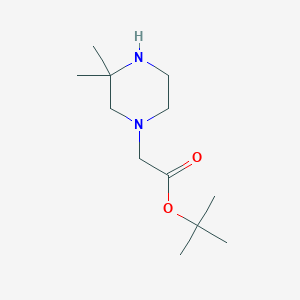
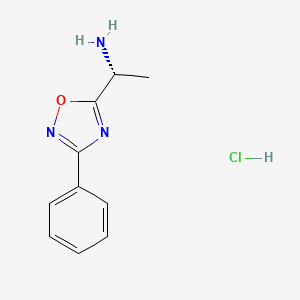
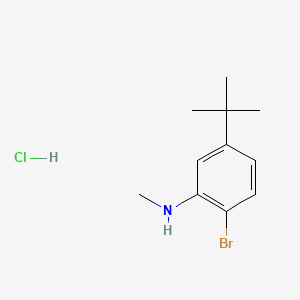
methyl]phosphonate](/img/structure/B13469388.png)
![Pyrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13469395.png)
